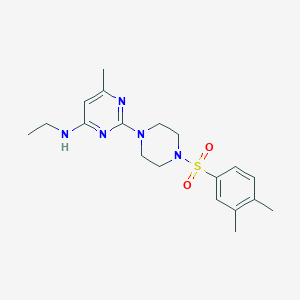

2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine

Description

This compound features a pyrimidine core substituted with a piperazine ring bearing a 3,4-dimethylphenylsulfonyl group at the 4-position, an N-ethylamine at the 4-amine position, and a methyl group at the 6-position.

Properties

IUPAC Name |

2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O2S/c1-5-20-18-13-16(4)21-19(22-18)23-8-10-24(11-9-23)27(25,26)17-7-6-14(2)15(3)12-17/h6-7,12-13H,5,8-11H2,1-4H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXJIVGBUGULSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine is a complex organic molecule that incorporates various functional groups, including a sulfonamide moiety and a piperazine ring. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H24N4O2S |

| Molecular Weight | 368.47 g/mol |

| CAS Number | Not available in current databases |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Piperazine Ring : Reaction of 3,4-dimethylphenylsulfonyl chloride with piperazine under basic conditions.

- Coupling with Pyrimidine : The resulting piperazine derivative is then coupled with N-ethyl-6-methylpyrimidin-4-amine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymes : The sulfonamide group can form strong interactions with enzymes, potentially inhibiting their function.

- Modulation of Neurotransmitter Receptors : The piperazine moiety may interact with neurotransmitter receptors, influencing their activity.

Antiviral Activity

Recent studies have indicated that compounds similar to this structure exhibit antiviral properties. For instance, derivatives containing piperazine rings have shown efficacy against various viral targets by disrupting viral replication mechanisms .

Anticancer Potential

Research has demonstrated that certain sulfonamide derivatives can inhibit specific cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

- In Vitro Studies : A study evaluated the effects of similar sulfonamide compounds on cancer cell lines, reporting IC50 values ranging from 0.01 to 0.05 µM, indicating potent activity against tumor cells .

- Animal Models : In vivo studies demonstrated that administration of related compounds significantly reduced tumor growth in xenograft models, suggesting potential therapeutic applications in oncology .

Comparative Analysis

To understand the uniqueness and potential advantages of this compound over others, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 3-(4-(2,4-Dimethylphenyl)sulfonyl)piperazin | Antiviral | 0.35 |

| 2-(4-(3,5-dimethylphenyl)sulfonyl)piperazin | Anticancer | 0.02 |

| 2-(4-(3,4-dimethylphenyl)sulfonyl)piperazin | Anticancer / Antiviral | TBD |

Comparison with Similar Compounds

Comparative Analysis Table

Key Findings and Implications

- Sulfonyl vs.

- Core Scaffold Flexibility : Pyrimidine-based structures (target compound, CAS 1797589-06-0) offer synthetic versatility, while pyrazolo-pyrimidines (CAS 946288-21-7) and imidazo-pyridines () may provide enhanced binding affinity in kinase targets .

- Substituent Effects : Ethyl and methyl groups in the target compound likely optimize solubility and metabolic stability compared to bulkier substituents like cyclopropyl or benzyl .

Q & A

Q. What synthetic routes are recommended for laboratory-scale preparation of 2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine?

- Methodological Answer : A multi-step approach is typically employed, starting with sulfonylation of piperazine derivatives using 3,4-dimethylbenzenesulfonyl chloride under alkaline conditions. Subsequent coupling with a substituted pyrimidine precursor (e.g., 4-chloro-6-methylpyrimidine) in polar aprotic solvents like DMF, with LiH as a base, yields the intermediate. Final N-ethylation is achieved using ethyl iodide or bromide. Optimization focuses on temperature control (60–80°C) and stoichiometric ratios to minimize byproducts . Post-synthesis purification involves column chromatography or preparative HPLC, with yields typically ranging from 45% to 65% .

Q. How can the purity and structural identity of this compound be validated post-synthesis?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Purity thresholds >95% are recommended for biological assays .

- Structural Confirmation :

- NMR : H and C NMR to verify substituent positions (e.g., ethyl group at N4, methyl at C6). Key signals include δ 1.2 ppm (CH of ethyl) and δ 2.4 ppm (pyrimidine-CH) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (expected m/z: ~474.2) .

- X-ray Crystallography (if crystals are obtainable): Resolve dihedral angles between the sulfonyl-piperazine and pyrimidine moieties, critical for understanding conformational stability .

Advanced Research Questions

Q. What structural features dictate the compound’s interaction with enzymatic targets (e.g., kinase inhibition)?

- Methodological Answer :

- The 3,4-dimethylphenyl sulfonyl group enhances hydrophobic interactions with enzyme pockets, while the piperazine ring’s flexibility allows conformational adaptation to binding sites. Pyrimidine’s N1 and N3 atoms participate in hydrogen bonding with catalytic residues (e.g., ATP-binding sites in kinases).

- Structure-Activity Relationship (SAR) : Modifying the ethyl group to bulkier alkyl chains reduces activity, suggesting steric hindrance limits binding. Conversely, substituting the pyrimidine’s methyl group with halogens (e.g., Cl) improves potency in kinase assays .

- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding free energies (ΔG) and residence times. Validate with in vitro IC assays .

Q. How can contradictory data on synthetic yields or biological activity be resolved for structurally analogous compounds?

- Methodological Answer :

- Yield Discrepancies : Compare reaction conditions (e.g., solvent polarity, catalyst loadings). For example, DMF vs. THF may alter nucleophilicity of intermediates, affecting coupling efficiency .

- Biological Variability : Standardize assay protocols (e.g., cell lines, incubation times). For instance, discrepancies in IC values for kinase inhibition may arise from differences in ATP concentrations (1 mM vs. 10 µM) .

- Statistical Analysis : Apply ANOVA to evaluate batch-to-batch variability or inter-lab differences. Use meta-analysis tools (e.g., RevMan) to aggregate published data .

Q. What experimental designs are optimal for evaluating environmental fate or ecotoxicological impacts of this compound?

- Methodological Answer :

- Environmental Persistence : Conduct OECD 307 soil degradation studies under aerobic/anaerobic conditions. Monitor half-life (t) via LC-MS/MS .

- Aquatic Toxicity : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201). Report EC values and NOEC (No Observed Effect Concentration) .

- Bioaccumulation : Measure logP (octanol-water partition coefficient) experimentally or via computational tools (e.g., ACD/Percepta). Values >3.0 indicate high bioaccumulation potential .

Q. Which computational methods are suitable for predicting off-target interactions or metabolic pathways?

- Methodological Answer :

- Off-Target Profiling : Use SwissTargetPrediction or PharmMapper to identify potential secondary targets (e.g., GPCRs, ion channels). Validate with radioligand displacement assays .

- Metabolism Prediction :

- Phase I : CYP450 isoform screening (e.g., CYP3A4, 2D6) using human liver microsomes. Identify metabolites via UPLC-QTOF .

- In Silico Tools : Schrödinger’s ADMET Predictor or StarDrop’s P450 Module to forecast oxidation/hydrolysis sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.